molecular formula C16H19N3O3 B12152437 ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

Cat. No.: B12152437
M. Wt: 301.34 g/mol
InChI Key: HZRQGCZAJPDCQX-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a pyrrole-based heterocyclic compound characterized by:

  • Substituents: 3,5-Dimethyl groups on the pyrrole ring, an ethyl carboxylate at position 4, and a 2-methoxyphenyl hydrazinylidene moiety at position 2 in the E configuration.
  • Synthesis: Likely synthesized via condensation of 2-methoxyphenylhydrazine with a pyrrole-4-carboxylate precursor under mild conditions, analogous to methods reported for related hydrazinylidene-pyrrole derivatives .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 5-[(2-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-8-6-7-9-13(12)21-4/h6-9,17H,5H2,1-4H3

InChI Key

HZRQGCZAJPDCQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

    Step 1: Synthesis of the hydrazine derivative.

    Step 2: Condensation reaction with the carbonyl compound.

    Step 3: Purification of the final product using recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Substitution reactions can occur at the hydrazone or pyrrole moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the incorporation of hydrazone moieties has been linked to enhanced biological activity due to their ability to interact with biological targets such as enzymes and receptors involved in cancer progression.

Case Study: Anticancer Efficacy
A study conducted on similar pyrrole derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway. The findings suggest that ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate could be further developed as a lead compound for anticancer drug development .

Synthetic Chemistry Applications

Intermediate in Synthesis
this compound serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further functionalization, making it a valuable building block in organic synthesis.

Data Table: Synthesis Pathways

Reaction TypeReactantsConditionsProduct
Hydrazone FormationEthyl 3,5-dimethyl-2H-pyrrole-4-carboxylate + 2-methoxyphenyl hydrazineReflux in ethanolThis compound
Nucleophilic SubstitutionEthyl chloroacetate + hydrazine derivativeAmbient temperatureEthyl (Z)-chloro[2-(4-methoxyphenyl)hydrazono]acetate

Biological Evaluation

Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory research. In vitro studies indicate that it may inhibit key inflammatory pathways and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Study: Biological Evaluation
A recent investigation into similar compounds demonstrated dual inhibition of COX and LOX pathways, leading to significant reductions in inflammation markers in animal models. This suggests that this compound could be a candidate for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Core Structure Key Substituents Electronic Effects
Target Compound Pyrrole 3,5-Dimethyl; 2-(2-methoxyphenyl)hydrazinylidene; ethyl ester Methoxy group enhances electron density via resonance (+M effect) .
Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate Pyrrole 3,4-Dimethyl; phenylimino; ethyl ester Phenylimino group introduces moderate electron-withdrawing effects (-I).
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides Pyrrole-hydrazide 2,5-Dimethyl; substituted acetyl hydrazide Substituted acetyl groups modulate polarity and H-bonding capacity.
Ethyl 5-{[(E)-2-(isonicotinoyl)hydrazinylidene]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate Pyrrole 3,4-Dimethyl; isonicotinoyl hydrazinylidene; ethyl ester Pyridine ring introduces strong electron-withdrawing and metal-coordinating effects.

Key Observations :

  • The methoxy group in the target compound enhances solubility in polar solvents compared to non-substituted phenyl derivatives (e.g., phenylimino in ).
  • Hydrazinylidene vs.

Key Observations :

  • The target compound’s synthesis shares similarities with (ethanol solvent, room-temperature crystallization) but differs from hydrazide derivatives , which require coupling agents like HBTU.

Physicochemical Properties

Property Target Compound Ethyl 3,4-Dimethyl Phenylimino-pyrrole Hydrazide-pyrrole Derivatives
Melting Point Not reported Yellow crystals (exact mp not provided) 223–227°C (e.g., chromene derivatives )
Solubility Moderate in ethanol, DMF Soluble in ethanol, DMSO DMF > ethanol > water
Hydrogen Bonding N–H···O (intermolecular) N–H···O (R22(10) motif) N–H···O and C=O···H interactions
Crystal Packing Likely centrosymmetric dimers Centrosymmetric dimers with π-stacking Layered structures with π-π interactions

Key Observations :

  • The methoxy group in the target compound may reduce melting points compared to brominated analogs (e.g., 3-bromophenyl derivatives in ).
  • Intermolecular hydrogen bonding (N–H···O) is a common feature in hydrazinylidene/imino-pyrroles, stabilizing crystal lattices .

Key Observations :

  • The target compound’s methoxy group may enhance bioavailability compared to non-polar derivatives but reduce electrophilicity relative to nitro- or cyano-substituted analogs .
  • Global hardness (η) and Fukui functions (from DFT calculations) suggest reactivity at the hydrazinylidene N-atoms, aligning with metal-coordination studies .

Biological Activity

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring substituted with a hydrazone moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that related hydrazone compounds can inhibit the proliferation of cancer cell lines such as HepG-2 and HT29. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, mediated by the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The presence of the methoxy group on the phenyl ring appears to enhance its electron-donating ability, contributing to its capacity to neutralize free radicals .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties against a range of pathogens. Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Hydrazone : The reaction between 2-methoxy aniline and ethyl acetoacetate in the presence of sodium nitrite forms the hydrazone intermediate.
  • Cyclization : Further cyclization reactions yield the pyrrole structure.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Study : A study conducted on various hydrazone derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Antioxidant Efficacy : In vitro assays demonstrated that compounds similar to this compound had significant DPPH scavenging activity, indicating strong antioxidant properties .

Summary and Future Directions

This compound presents a promising scaffold for developing new therapeutic agents due to its diverse biological activities including anticancer, antioxidant, and antimicrobial effects. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action pathways.
  • Optimization of its chemical structure to enhance potency and selectivity.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Basic: What synthetic methodologies are effective for preparing ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate?

Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving hydrazine derivatives and pyrrole precursors. For example, analogous pyrrole derivatives have been prepared using one-pot reactions combining aldehydes, amines, and activated esters under reflux conditions. A three-component reaction (e.g., aniline, diethyl acetylenedicarboxylate, and substituted aldehydes) with catalytic acid or base can yield hydrazinylidene-pyrrole scaffolds. Purification often involves column chromatography or recrystallization, with yields typically ranging from 40–60% depending on substituent reactivity .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:
Key techniques include:

  • FTIR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H vibrations).
  • NMR (¹H/¹³C) : To confirm substitution patterns and hydrazine tautomerism. For example, downfield shifts in ¹H NMR (~δ 10–12 ppm) may indicate hydrazinylidene protons.
  • Single-crystal X-ray diffraction : Resolves stereochemistry and hydrogen-bonding networks. Monoclinic crystal systems (e.g., P2₁/c) with Z = 4 are common for related pyrrole derivatives .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reaction pathways?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

  • Tautomeric equilibria : Hydrazinylidene groups exhibit keto-enol tautomerism; Gibbs free energy differences predict dominant forms.
  • Reaction mechanisms : Transition-state analysis for cyclization steps in MCRs.
  • Electronic properties : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity in electrophilic substitution. Experimental data (e.g., UV-Vis) should validate computational results .

Advanced: How can researchers resolve contradictions between experimental and computational data?

Answer:
Discrepancies often arise from solvent effects, temperature, or incomplete basis sets in simulations. Strategies include:

  • Experimental feedback loops : Use computational predictions (e.g., reaction path searches via quantum chemistry) to refine conditions (e.g., solvent polarity, catalyst loading).
  • Multivariate analysis : Apply design-of-experiments (DoE) to isolate variables affecting yield or selectivity.
  • Benchmarking : Compare DFT functionals (e.g., M06-2X vs. B3LYP) to improve accuracy .

Advanced: What strategies optimize reaction yields for hydrazinylidene-pyrrole derivatives?

Answer:

  • Catalyst screening : Protic acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) enhance cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reflux (~80–100°C) balances reaction rate and side-product formation.
  • In situ monitoring : Use TLC or HPLC to track intermediate conversions .

Basic: What safety protocols are critical for handling hydrazinylidene-pyrrole compounds?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.
  • Ventilation : Use fume hoods due to potential amine/hydrazine volatility.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Waste disposal : Neutralize acidic/basic residues before disposal .

Advanced: How to investigate tautomeric behavior in hydrazinylidene derivatives?

Answer:

  • Variable-temperature NMR : Monitor proton shifts to detect equilibrium between keto and enol forms.
  • X-ray crystallography : Resolve tautomeric states in solid phase (e.g., intramolecular H-bonds).
  • DFT-MD simulations : Model solvent effects on tautomer stability.
  • UV-Vis spectroscopy : Detect π→π* transitions sensitive to conjugation changes .

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